BRL-44408 maleate
Overview
Description
BRL-44408 maleate is a selective α2A-adrenoceptor antagonist . It has Ki values of 1.7 nM and 144.5 nM at α2A and α2B-adrenergic receptors respectively . It increases hippocampal noradrenalin release following systemic administration .
Molecular Structure Analysis
The molecular weight of BRL-44408 maleate is 331.37 . The chemical formula is C17H21N3O4 . The compound is a solid and its color ranges from light brown to brown .Physical And Chemical Properties Analysis
BRL-44408 maleate is a solid compound with a color ranging from light brown to brown . It is soluble in water up to 100 mM . The compound has a molecular weight of 331.37 and a chemical formula of C17H21N3O4 .Scientific Research Applications
Respiratory and Inflammatory Diseases :
- BRL-44408 maleate has been studied for its potential to attenuate acute lung injury. In a rat model of acute respiratory distress syndrome (ARDS), pre-administration of this compound significantly reduced histological injury, macrophage infiltration, inflammatory response, and lung tissue wet/dry ratio. Its effects were linked to the inhibition of key signaling molecules such as ERK1/2, p38MAPK, and p65 (Cong et al., 2020).
- Another study explored the effects of BRL-44408 maleate on lipopolysaccharide (LPS)-induced acute lung injury in mice. The study found that pre-treatment with this antagonist alleviated lung injury, reduced inflammatory markers, and inhibited the up-regulation of signaling pathways involved in inflammation (Lyu et al., 2018).
Sepsis and Systemic Inflammation :
- Research indicates that BRL-44408 maleate can inhibit inflammatory responses and reduce organ injury in sepsis. Administration of this compound in sepsis-induced rats significantly reduced serum levels of proinflammatory cytokines, chemokines, liver enzymes, and lactate, while also decreasing levels of these markers in the gut (Zhang et al., 2010).
Neurobiological Applications :
- BRL-44408 maleate has been examined for its antidepressant- and analgesic-like activity through selective α2A-adrenoceptor antagonism. Preclinical studies showed that this compound elevated extracellular concentrations of norepinephrine and dopamine in the rat cortex, indicating its potential as a treatment strategy for mood disorders and visceral pain (Dwyer et al., 2010).
Pharmacology and Drug Development :
- The compound has been used as a reference in the development of new drugs, particularly in the context of glau
- Other Applications :
- Studies have explored the role of BRL-44408 maleate in different physiological and pathological conditions, demonstrating its versatility as a research tool. For instance, its role in neurogenesis and the modulation of neurotransmitter release has been investigated in various contexts (Wang et al., 2017).
Future Directions
There are several potential future directions for research on BRL-44408 maleate. It has been found to have antidepressant and analgesic activity , and it also improves cecal ligation puncture (CLP)-induced acute lung injury . These findings suggest potential therapeutic applications for BRL-44408 maleate in treating depression, pain, and acute lung injury.
properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.C4H4O4/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13;5-3(6)1-2-4(7)8/h2-5,10H,6-9H2,1H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIQGSUEJOOQQQ-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BRL-44408 maleate | |
CAS RN |
681806-46-2 | |
Record name | BRL-44408 maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681806462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BRL-44408 MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96KFS04PNM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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